molecular formula C17H35NO B133333 N-(13-Methyltetradecyl)acetamide CAS No. 64317-66-4

N-(13-Methyltetradecyl)acetamide

Cat. No. B133333
CAS RN: 64317-66-4
M. Wt: 269.5 g/mol
InChI Key: AMLDBWWQKYLAHJ-UHFFFAOYSA-N
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Description

N-(13-Methyltetradecyl)acetamide, also known as Capsi-amide, is a type of chemical entity and a subclass of fatty acid amide . It is found in the taxon Capsicum annuum . The chemical formula is C₁₇H₃₅NO .


Molecular Structure Analysis

The molecular structure of N-(13-Methyltetradecyl)acetamide is represented by the canonical SMILES notation: CC©CCCCCCCCCCCCNC(=O)C . The molecular weight is 269.46600 .


Physical And Chemical Properties Analysis

N-(13-Methyltetradecyl)acetamide has a molecular weight of 269.46600 and a density of 0.854g/cm3 . The boiling point is 334.1ºC at 760 mmHg .

Scientific Research Applications

1. Opioid Agonist Properties

  • A study on N-[2-(1-pyrrolidinyl)ethyl]acetamides, related to N-(13-Methyltetradecyl)acetamide, explored their biological evaluation as opioid kappa agonists. These compounds exhibited potent naloxone-reversible analgesic effects in animal models (Barlow et al., 1991).

2. Tyrosinase Inhibition and Melanogenesis

  • Research focused on the synthesis of novel bi-heterocyclic acetamides for tyrosinase inhibition, a key enzyme in melanogenesis. These molecules were found to be potent inhibitors and may be useful in addressing skin pigmentation disorders (Butt et al., 2019).

3. Molecular Interactions and Behavior

  • Studies on the molecular structures and thermodynamics of acetamide and its derivatives, including N-methylacetamide, provide insights into the intermolecular and intramolecular interactions influencing their behavior (Kimura & Aoki, 1953; Štejfa et al., 2020).

4. Astrocyte-specific Substrate Analysis

  • Acetate, closely related to acetamide, has been used to probe astrocytic function in the brain, providing insights into cerebral kinetics and oxidative metabolism (Patel et al., 2010).

5. Anticancer Properties

  • Research on N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides showed promising anticancer activities against human lung adenocarcinoma cells, highlighting the potential therapeutic applications of acetamide derivatives in oncology (Evren et al., 2019).

6. Spectroscopic and Computational Studies

  • Computational studies on the electron spectra of acetamide and N-methylformamide provide valuable data on their molecular structures and properties (Chong, 2017).

7. Antimicrobial Applications

  • Synthesis and evaluation of new heterocyclic compounds incorporating acetamide showed antimicrobial properties, indicating their potential as antimicrobial agents (Darwish et al., 2014).

properties

IUPAC Name

N-(13-methyltetradecyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H35NO/c1-16(2)14-12-10-8-6-4-5-7-9-11-13-15-18-17(3)19/h16H,4-15H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMLDBWWQKYLAHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCCCCCNC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H35NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30214537
Record name N-(13-Methyltetradecyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30214537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(13-Methyltetradecyl)acetamide

CAS RN

64317-66-4
Record name N-(13-Methyltetradecyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64317-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(13-Methyltetradecyl)acetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064317664
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(13-Methyltetradecyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30214537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Capsiamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040940
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
M Takahashi, K Osawa, J Ueda… - Yakugaku Zasshi: Journal …, 1977 - europepmc.org
[On the chemical structure of a new acid amide, N-(13-methyltetradecyl)-acetamide, from the fruits of Cpsicum annuum L (author's transl)]. - Abstract - Europe PMC Sign in | Create …
Number of citations: 3 europepmc.org
M Takahashi, K Osawa, CT Tsai… - Yakugaku Zasshi: Journal …, 1977 - europepmc.org
[On the distribution of N-(13-methyltetradecyl)acetamide. A new acid amide from Capsicum annuum L. and other components (author's transl)]. - Abstract - Europe PMC Sign in | Create …
Number of citations: 3 europepmc.org
E Rachmawati, S Suharti, D Sargowo… - Saudi Pharmaceutical …, 2023 - Elsevier
Although positive association between fermented vegetables intake with the risk of coronary heart disease (CHD) has increased attention nowadays, the metabolite profiling and the …
Number of citations: 6 www.sciencedirect.com
NC Da Costa, D Agyemang, AM Bussetti… - … foods: chemistry and …, 2012 - ACS Publications
In-depth volatiles analysis was conducted on several highly pungent chili peppers, including habanero (Capsicum chinense), green Serrano, red chili (Capsicum annuum), cumari (…
Number of citations: 3 pubs.acs.org
SY Zhou, YJ Hu, FC Meng, SY Qu, R Wang… - Marine Drugs, 2018 - mdpi.com
Seven long-chain amides, including five previously undescribed bacillamidins A–E (1–5) and two previously reported synthetic analogs, bacillamidins F (6) and G (7), were isolated …
Number of citations: 6 www.mdpi.com
高橋三雄, 大沢啓助, 蔡哲宗, 阿部昌宏 - YAKUGAKU ZASSHI, 1977 - jstage.jst.go.jp
N-(13-Methyltetradecyl) acetamide and ß-sitosterol were separated from three brands of Capsicum annuum L., ie, Hontaka, Kaimon, and Daruma, and the latter and palmitic acid were …
Number of citations: 2 www.jstage.jst.go.jp
高橋三雄, 大沢啓助, 上田條二, 蔡哲宗 - YAKUGAKU ZASSHI, 1977 - jstage.jst.go.jp
N-(13-Methyltetradecyl)acetamide Page 1 758 - Vol. 97 (1977) , yS 鴉SyS • Upc 57.298. 1. o2 : 581. 192 97 (7) 758–761 (1977) , トウガラシ Capsicum annitum L.果実の新酸アミドの化学構造 …
Number of citations: 0 www.jstage.jst.go.jp
高橋三雄, 大沢啓助, 蔡哲宗, 阿部昌宏 - YAKUGAKU ZASSHI, 1980 - jstage.jst.go.jp
Nine kinds of fatty acids, fifteen hydrocarbons, three sterols, and six amino acids were detected by gas chromatography-mass spectrometry and amino acid analysis, from the dried fruits …
Number of citations: 2 www.jstage.jst.go.jp

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